2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide
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Overview
Description
2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol It is known for its unique structural features, including a thietane ring, which is a four-membered ring containing sulfur
Mechanism of Action
Target of Action
It has been found to display antidepressant properties , suggesting that it may interact with targets involved in mood regulation, such as neurotransmitter receptors or transporters.
Mode of Action
Given its antidepressant properties , it may modulate the activity of neurotransmitters in the brain, potentially by inhibiting their reuptake or enhancing their release.
Biochemical Pathways
Based on its antidepressant effects , it may influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation, such as the serotonergic, noradrenergic, or dopaminergic pathways.
Pharmacokinetics
It has been suggested that the compound has satisfactory pharmacokinetic characteristics
Result of Action
Its observed antidepressant properties suggest that it may induce changes at the molecular and cellular level that result in improved mood . These changes could potentially involve alterations in neurotransmitter levels, receptor activity, or intracellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylthietane with methylamine in the presence of an oxidizing agent to introduce the sulfone group (SO2). The reaction is usually carried out under mild conditions to prevent decomposition of the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylthietane: Lacks the methylamino and sulfone groups.
3-Methylamino-2,2-dimethylthietane: Similar structure but without the sulfone group.
Thietane 1,1-dioxide: Lacks the dimethyl and methylamino groups.
Uniqueness
2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide is unique due to the presence of both the methylamino and sulfone groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N,2,2-trimethyl-1,1-dioxothietan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)5(7-3)4-10(6,8)9/h5,7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZGEUIIRHBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1(=O)=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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